molecular formula C17H16ClN3O5 B11018817 4-(acetylamino)-5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No.: B11018817
M. Wt: 377.8 g/mol
InChI Key: AORGKUAGLDEJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acetylamino)-5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro substituent, a methoxy group, and a nitrophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide typically involves multiple steps, including the introduction of functional groups and the formation of key intermediates. One common synthetic route involves the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Acetylation: Addition of an acetyl group to form the acetylamino moiety.

    Chlorination: Introduction of a chlorine atom to the aromatic ring.

    Methoxylation: Addition of a methoxy group to the aromatic ring.

    Coupling Reaction: Formation of the final compound through a coupling reaction between the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of substituents on the aromatic ring.

    Coupling Reactions: Formation of new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyl-3-nitrophenyl)acetamide: Shares the nitrophenyl moiety but lacks other functional groups.

    N-methyl-N-(2-methyl-4-nitrophenyl)acetamide: Similar structure with variations in the substituents.

Uniqueness

4-(acetylamino)-5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H16ClN3O5

Molecular Weight

377.8 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

InChI

InChI=1S/C17H16ClN3O5/c1-9-13(5-4-6-15(9)21(24)25)20-17(23)11-7-12(18)14(19-10(2)22)8-16(11)26-3/h4-8H,1-3H3,(H,19,22)(H,20,23)

InChI Key

AORGKUAGLDEJIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.